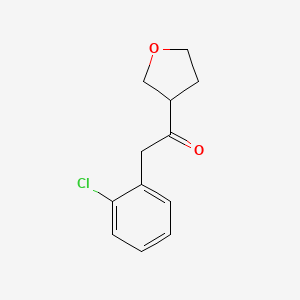

2-(2-Chlorophenyl)-1-(oxolan-3-yl)ethan-1-one

Description

2-(2-Chlorophenyl)-1-(oxolan-3-yl)ethan-1-one (CAS: 1249586-19-3) is a ketone derivative featuring a 2-chlorophenyl group attached to an ethanone backbone and a tetrahydrofuran-3-yl (oxolan-3-yl) substituent. Its molecular formula is C₁₂H₁₃ClO₂, with a molecular weight of 224.68 g/mol .

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-(oxolan-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c13-11-4-2-1-3-9(11)7-12(14)10-5-6-15-8-10/h1-4,10H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKELVGDAWDAQFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Selection

Catalytic Systems

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(oxolan-3-yl)ethan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(2-chlorophenyl)acetic acid or 2-(2-chlorophenyl)ethanol.

Reduction: Formation of 2-(2-chlorophenyl)-1-(oxolan-3-yl)ethanol.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Biological Activity:

Research indicates that compounds similar to 2-(2-Chlorophenyl)-1-(oxolan-3-yl)ethan-1-one exhibit significant biological activities, including antimicrobial and anticancer properties. The unique structure may enhance interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

In a study involving breast cancer cell lines (MDA-MB-231), derivatives of this compound demonstrated a substantial increase in apoptotic cells when treated with varying concentrations, suggesting its potential as an anticancer agent. The mechanism of action may involve the inhibition of specific pathways related to cell proliferation and survival .

Organic Synthesis

Synthesis Methods:

The synthesis of 2-(2-Chlorophenyl)-1-(oxolan-3-yl)ethan-1-one can be achieved through several methods, including:

- Nucleophilic Substitution Reactions: Utilizing chlorinated precursors to introduce the oxolane ring.

- Recrystallization Techniques: To purify the synthesized compound effectively.

Applications in Synthesis:

This compound serves as a versatile intermediate in organic synthesis, allowing for the development of more complex molecules. Its ability to undergo further functionalization makes it valuable in creating libraries of related compounds for screening in drug discovery.

Materials Science

Potential Applications:

Due to its unique properties, 2-(2-Chlorophenyl)-1-(oxolan-3-yl)ethan-1-one may find applications in materials science, particularly in the development of new polymers or coatings with enhanced mechanical properties or chemical resistance. Further research is needed to explore these applications fully.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(oxolan-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, heterocyclic systems, and applications.

Structural Analogues with Varying Heterocycles

Key Observations:

- Heterocycle Impact: Replacing oxolane with aromatic furan (e.g., 3-methylfuran-2-yl) increases lipophilicity, while polar tetrazole or thiazolidinone groups enhance solubility and reactivity .

- Substituent Position : The 2-chlorophenyl group in the target compound introduces steric hindrance and electronic effects distinct from para-substituted analogues (e.g., 4-chlorophenyl in ), affecting binding interactions in biological systems .

Positional Isomers and Stereochemical Variants

- 2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one (CAS: 1179149-53-1): This positional isomer features an oxolane-2-yl group instead of oxolane-3-yl.

Chlorophenyl Isomers in Pharmacologically Active Compounds

- JWH 203 Regioisomers (): The target compound’s 2-chlorophenyl group contrasts with JWH 203’s 3- and 4-chlorophenyl isomers. Ortho-substitution (2-chloro) creates a sterically hindered environment, reducing receptor-binding affinity compared to meta/para isomers in cannabinoid receptor models . Mass spectrometry data (e.g., fragment ions at m/z 144.0444 and 214.1226) can distinguish regioisomers based on chlorine position .

Biological Activity

2-(2-Chlorophenyl)-1-(oxolan-3-yl)ethan-1-one, a compound with significant potential in biological applications, has been the subject of various studies focusing on its antimicrobial and antifungal properties. This article reviews the biological activity of this compound, summarizing key findings from recent research, including its mechanisms of action, synthesis, and potential therapeutic applications.

- Molecular Formula : C12H13ClO2

- Molecular Weight : 224.68 g/mol

- CAS Number : 1179149-53-1

The compound features a chlorophenyl group and an oxolane ring, which contribute to its unique biological properties.

The biological activity of 2-(2-Chlorophenyl)-1-(oxolan-3-yl)ethan-1-one is primarily attributed to its interaction with specific molecular targets within cells. These interactions can lead to the modulation of enzymatic activities and cellular pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, altering cellular functions.

- Receptor Binding : It can bind to cellular receptors, potentially influencing various biological responses.

Antimicrobial Properties

Research indicates that 2-(2-Chlorophenyl)-1-(oxolan-3-yl)ethan-1-one exhibits notable antimicrobial effects.

| Study | Pathogen Tested | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|---|

| Study 1 | E. coli | 15 | 50 |

| Study 2 | S. aureus | 18 | 50 |

| Study 3 | C. albicans | 20 | 50 |

These results suggest that the compound has potential as a broad-spectrum antimicrobial agent.

Antifungal Activity

The antifungal properties have been evaluated against common agricultural pathogens:

| Pathogen | Inhibition Rate (%) at 50 μg/mL |

|---|---|

| Physalospora piricola | 80 |

| Sclerotinia sclerotiorum | 91 |

| Fusarium oxysporum | 75 |

Most compounds tested demonstrated moderate to high inhibitory activities against these pathogens, indicating strong antifungal potential.

Case Study 1: Antiviral Mechanisms

A study investigated the antiviral mechanisms of similar compounds, revealing that modifications in the structure significantly affect their activity against viruses such as Tobacco Mosaic Virus (TMV). While specific data on 2-(2-Chlorophenyl)-1-(oxolan-3-yl)ethan-1-one was not provided, it highlights the importance of structural characteristics in determining biological efficacy.

Case Study 2: Synthesis and Biological Evaluation

Research involving the synthesis of derivatives of this compound showed varying degrees of biological activity based on structural modifications. Compounds with specific substituents exhibited enhanced antimicrobial properties compared to their parent structures, suggesting that further exploration could yield more potent derivatives.

Q & A

Q. How can researchers optimize the synthesis of 2-(2-Chlorophenyl)-1-(oxolan-3-yl)ethan-1-one to achieve high yield and purity?

- Methodological Answer: Synthesis optimization requires strict control of reaction conditions. Use inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or hydrolysis of sensitive intermediates . Solvent selection is critical: dichloromethane or ethyl acetate enhances reactant solubility and reaction efficiency . For analogous thioether ketones, nucleophilic substitution reactions with chlorophenyl derivatives and oxolan-3-yl precursors are effective, but temperature and catalyst choice (e.g., K₂CO₃ or NaH) must be tailored to minimize side reactions . Purification via column chromatography or recrystallization ensures high purity .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of 2-(2-Chlorophenyl)-1-(oxolan-3-yl)ethan-1-one?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies proton environments and carbon frameworks, particularly distinguishing aromatic (chlorophenyl) and heterocyclic (oxolane) signals . Mass Spectrometry (MS) confirms molecular weight and fragmentation patterns . X-ray crystallography (using SHELX or ORTEP software) resolves 3D conformation, bond angles, and distances, critical for validating stereochemistry .

Q. Which computational methods are suitable for modeling the electronic structure and thermochemistry of this compound?

- Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately predicts thermochemical properties like atomization energies and ionization potentials . The Colle-Salvetti correlation-energy formula, adapted for gradient corrections, improves accuracy in modeling electron density and correlation energies . Basis sets (e.g., 6-31G*) should balance computational cost and precision for systems with aromatic and heterocyclic moieties .

Advanced Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms involving the oxolane moiety in structurally similar compounds?

- Methodological Answer: Systematic variation of reaction conditions (e.g., solvent polarity, temperature) can isolate mechanistic pathways . For example, in nucleophilic substitutions, kinetic isotope effects or Hammett plots differentiate between SN1 and SN2 mechanisms . Computational studies (DFT) can model transition states and compare activation energies for competing pathways . Cross-validation with isotopic labeling (e.g., ¹⁸O in oxolane) provides experimental corroboration .

Q. What methodological approaches are recommended for analyzing the stereoelectronic effects of the chlorophenyl group on reactivity?

- Methodological Answer: Substituent effects are probed via Hammett σ constants, correlating electronic parameters (e.g., electron-withdrawing Cl) with reaction rates or equilibrium constants . DFT-based Natural Bond Orbital (NBO) analysis quantifies hyperconjugation and charge distribution at the chlorophenyl-ethanone interface . Experimentally, comparative studies with fluorophenyl or methylphenyl analogs isolate electronic vs. steric contributions .

Q. How should discrepancies between experimental and computational data on thermochemical properties (e.g., enthalpy of formation) be addressed?

- Methodological Answer: Discrepancies often arise from incomplete basis sets or neglect of solvent effects in simulations. Re-evaluate computational models with implicit solvation (e.g., PCM) and larger basis sets . Experimentally, calorimetry (e.g., bomb calorimetry) provides ground-truth enthalpic data. For atomization energies, ensure experimental values are corrected for anharmonic vibrations and relativistic effects . Multi-technique validation (e.g., IR spectroscopy for vibrational modes) bridges gaps between theory and observation .

Q. How can researchers design experiments to probe the biological activity of this compound while accounting for metabolic stability?

- Methodological Answer: In vitro assays (e.g., enzyme inhibition) should include metabolic stability tests using liver microsomes or CYP450 isoforms to assess susceptibility to oxidation . Structural analogs with fluorinated or deuterated moieties (see ) enhance metabolic resistance. Molecular docking (AutoDock, GOLD) predicts binding affinity to targets like kinases or GPCRs, guiding SAR studies . In vivo pharmacokinetics (e.g., half-life in rodent models) validate computational predictions of bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.